molecular formula C15H17NO2 B1353136 3-cyclohexyl-1H-indole-6-carboxylic Acid CAS No. 494799-17-6

3-cyclohexyl-1H-indole-6-carboxylic Acid

Cat. No.: B1353136
CAS No.: 494799-17-6
M. Wt: 243.3 g/mol
InChI Key: OZJSQVKDKOOQIT-UHFFFAOYSA-N
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Description

3-cyclohexyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C15H17NO2 It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Biochemical Analysis

Biochemical Properties

3-Cyclohexyl-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . It has been found to interact with interleukin-2 inducible T cell kinase inhibitors, which are important in immune response regulation . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to form stable complexes with biomolecules underlies its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . By interacting with key proteins in these pathways, this compound can alter the expression of genes involved in cell growth and metabolism, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics for effective application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulation of immune responses or inhibition of specific signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This compound’s role in metabolic processes is essential for understanding its overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form the indole structure .

Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents to form indoles. This method is particularly useful for synthesizing indoles with various substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-1H-indole-6-carboxylic acid is unique due to the presence of the cyclohexyl group at the 3-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

3-cyclohexyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJSQVKDKOOQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459864
Record name 3-cyclohexyl-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-17-6
Record name 3-cyclohexyl-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Cyclohexenyl-1H-indole-6-carboxylic acid (38 g) was added to a Parr bottle, followed by methanol (100 mL) and THF (100 mL). The bottle was flushed with argon and 10% palladium on carbon (1.2 g) was added. The flask was then evacuated and subsequently refilled with H2 to a pressure of 55 psi, and the resultant mixture was shaken for 18 hours at RT. The catalyst was then removed by filtration through celite. Concentration of the filtrate provided the desired product as a pale purple solid (30.6 g, 79%). ESI-MS m/z 244 (MH+).
Quantity
38 g
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reactant
Reaction Step One
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100 mL
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Name
Quantity
100 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

A solution (0.5 M) of 3-cyclohexenyl-1H-indole-6-carboxylic acid (from Step 1) in THF/MeOH (0.5 M, 1:1, v/v) was hydrogenated for 14 h over Pd(OH)2/C (0.1 eq., 20%) at 60 psi. The catalyst was removed by filtration on a pad of Celite™ and the filtrate evaporated to dryness to afford 3-cyclohexyl-1H-indole-6-carboxylic acid (90%) as a white solid. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 1.20-1.53 (m, 5H), 1.70-1.87 (m, 3H), 1.90-2.02 (m, 2H), 2.69-2.86 (m, 1H), 7.40 (s, 1H), 7.55-7.65 (m, 2H), 8.0 (s, 1H), 11.40 (s, 1H); MS (ES+) m/z 244 (M+H)+.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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